molecular formula C24H25N5O2 B11599576 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11599576
M. Wt: 415.5 g/mol
InChI Key: XSKBONZWILGVIQ-UHFFFAOYSA-N
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Description

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common synthetic route includes the use of strong Bronsted acids like H2SO4 or HCl, or Bronsted bases such as t-BuOK . Additionally, Lewis acids like InCl3 and metal complexes have been employed in the synthesis . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and succinimidyl radicals for hydrogen abstraction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has been studied for its antimicrobial and anticancer properties The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds include 2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide . While these compounds share structural similarities, 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific tricyclic framework and the presence of the imino group, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O2/c1-14(2)29-20(25)18(23(30)26-16(4)17-10-6-5-7-11-17)13-19-22(29)27-21-15(3)9-8-12-28(21)24(19)31/h5-14,16,25H,1-4H3,(H,26,30)

InChI Key

XSKBONZWILGVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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